3-(3-methoxypropyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the 2-thioxo-1,3-thiazolidin-4-one family, a class of heterocyclic molecules with diverse biological and material science applications. Its structure features a thiazolidinone core substituted with a 3-methoxypropyl group at position 3 and a 5-(2-nitrophenyl)furylmethylene moiety at position 3. The compound’s stereochemistry (E/Z configuration at the methylene bridge) and crystalline packing have been analyzed using crystallographic tools like SHELX and ORTEP-3, as inferred from its synthesis and characterization in related studies .
Properties
IUPAC Name |
(5E)-3-(3-methoxypropyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c1-24-10-4-9-19-17(21)16(27-18(19)26)11-12-7-8-15(25-12)13-5-2-3-6-14(13)20(22)23/h2-3,5-8,11H,4,9-10H2,1H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWIZDKCKORALY-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Methoxypropyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H18N2O4S
- IUPAC Name : 3-(3-methoxypropyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one
This structure features a thiazolidinone core with various substituents that may influence its biological activity.
1. Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the presence of the thiazolidinone ring enhances antibacterial activity due to its ability to disrupt microbial cell walls and inhibit essential enzymes .
2. Anticancer Potential
Thiazolidinones have been recognized for their anticancer effects. In vitro studies demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The specific compound may exhibit similar mechanisms, potentially making it a candidate for further anticancer drug development.
3. Anti-inflammatory Effects
Thiazolidinones are also known for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which are critical in inflammatory pathways . This suggests that the compound may be beneficial in treating inflammatory diseases.
4. Antidiabetic Activity
Some thiazolidinone derivatives have shown promise as antidiabetic agents by enhancing insulin sensitivity and reducing blood glucose levels. The compound's structure may allow it to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is often influenced by their substituents. Variations in the alkyl chains or functional groups can significantly affect their pharmacological properties. For instance:
- Alkyl Substituents : Longer or branched alkyl chains may enhance lipophilicity, improving membrane permeability.
- Aromatic Rings : The presence of electron-withdrawing groups (like nitro) can increase reactivity towards biological targets .
Case Studies
- Anticancer Activity : A study involving a series of thiazolidinone derivatives showed that modifications at the 5-position significantly increased cytotoxicity against breast cancer cell lines. The compound was tested alongside others in a panel of cancer cell lines, revealing promising results .
- Antimicrobial Efficacy : In another study, derivatives of thiazolidinones were screened against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations. The specific compound's structural features were correlated with its potency .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
Key Observations:
- Position 3 Substitutions : The 3-methoxypropyl group in the target compound likely increases solubility in polar solvents compared to phenyl or methylphenyl groups .
- Nitrophenyl Position : The 2-nitrophenyl substituent (target) versus 3-nitrophenyl () alters electronic properties. The ortho-nitro group may sterically hinder planar conformations, reducing π-π interactions but increasing dipole moments .
Crystallographic and Conformational Analysis
- Hydrogen Bonding: The thioxo group at position 2 and carbonyl at position 4 participate in hydrogen-bonding networks, stabilizing crystal lattices. notes that such interactions are critical for predicting solubility and melting points .
- Torsional Angles: Substituents at position 3 (e.g., 3-methoxypropyl vs. phenyl) influence the dihedral angle between the thiazolidinone ring and the nitrophenyl group, as seen in related structures () .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 3-(3-methoxypropyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one?
The synthesis of this compound involves multi-step reactions, including Knoevenagel condensation and functional group modifications. Key parameters include:
- Temperature : Elevated temperatures (e.g., reflux in ethanol or toluene) promote cyclization and imine formation .
- Catalysts : Piperidine or morpholine are commonly used to catalyze the thiazolidinone ring formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nitro-group-containing intermediates .
- Purification : Column chromatography or recrystallization is essential to isolate the pure product due to side reactions involving the nitro and furyl groups .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound’s structure?
- NMR Spectroscopy : H and C NMR confirm the Z-configuration of the methylene group and methoxypropyl substitution .
- Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., CHNOS) and detects isotopic patterns for sulfur and chlorine .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and confirms stereochemistry, though high-quality crystals may require vapor diffusion methods .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound across different assay systems?
Contradictions often arise from differences in cell permeability, metabolic stability, or assay conditions. Methodological strategies include:
- Orthogonal assays : Compare results from enzyme inhibition (e.g., fluorescence-based) and cell viability (e.g., MTT) assays to distinguish direct target effects from off-target interactions .
- Solubility profiling : Use DMSO or cyclodextrin-based solutions to ensure consistent compound solubility across assays .
- Metabolite screening : LC-MS/MS identifies degradation products that may interfere with bioactivity .
Q. What computational approaches are effective for predicting this compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., kinases or receptors). The nitro group’s electron-withdrawing effects and furyl π-stacking are critical for pose validation .
- MD Simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds with the thioxo group .
- QSAR Modeling : Build models using descriptors like LogP and topological polar surface area (TPSA) to predict antimicrobial or anticancer activity .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
- pH Stability : The thioxo group is prone to hydrolysis at pH > 8.0, requiring buffered solutions (pH 6.5–7.5) for in vitro studies .
- Thermal Degradation : DSC/TGA analysis shows decomposition above 150°C, suggesting storage at −20°C in inert atmospheres .
- Light Sensitivity : The nitro group necessitates amber vials to prevent photodegradation during handling .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Thiazolidinone formation | Piperidine, CS | Ethanol | Reflux | 65–72 | |
| Knoevenagel condensation | Acetic anhydride | Toluene | 110°C | 58–65 | |
| Nitro-group introduction | HNO/HSO | DCM | 0–5°C | 45–50 |
Q. Table 2: Conflicting Bioactivity Data and Resolutions
| Assay System | Observed Activity | Hypothesized Issue | Resolution Strategy |
|---|---|---|---|
| Bacterial MIC | Low (≥128 µg/mL) | Poor solubility | Use β-cyclodextrin as co-solvent |
| Enzyme IC | 1.2 µM | Metabolite interference | LC-MS/MS metabolite profiling |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
